Deoxycholic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

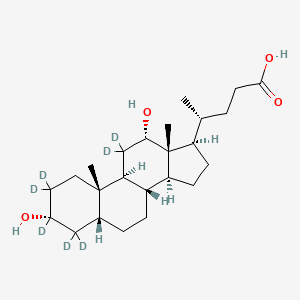

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D |

InChI Key |

KXGVEGMKQFWNSR-QYXIWQAASA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Deoxycholic acid-d6: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound. It is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative bioanalysis and metabolic studies.

Core Chemical and Physical Properties

This compound is the deuterated form of Deoxycholic acid, a secondary bile acid. The inclusion of six deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from its endogenous analogue by mass spectrometry, making it an ideal internal standard for pharmacokinetic and metabolomic studies.[1][2]

Structural and Identification Data

The structure of this compound is identical to Deoxycholic acid, with deuterium atoms replacing hydrogen at the 2, 2, 4, 4, 11, and 11 positions.

Table 1: Structural and Identification Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Deoxycholic acid (2,2,4,4,11,11-D₆) | [3][4] |

| Synonyms | Cholanoic Acid-d6; Desoxycholic acid-d6 | [1][2] |

| Molecular Formula | C₂₄H₃₄D₆O₄ | [3][5] |

| Molecular Weight | 398.61 g/mol | [1][3][5] |

| CAS Number | 2483832-09-1 | [2][3][5] |

| InChI Key | KXGVEGMKQFWNSR-UEKQVLGMSA-N | [4][6] |

| SMILES String | [2H]C1([2H])--INVALID-LINK--C([2H])([2H])C(CCC2C3C([2H])([2H])--INVALID-LINK--[C@@]4(C)C2CC[C@H]4--INVALID-LINK--C)[C@]3(C)C1 | [4] |

| Mass Shift | M+6 | [4][6] |

Physicochemical and Safety Data

Table 2: Physicochemical and Handling Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | White to off-white crystalline powder/solid | [1][4][7] |

| Chemical Purity | ≥98% | [1][3][4] |

| Isotopic Purity | ≥98 atom % D | [4][6] |

| Solubility | Soluble in Methanol, DMSO, Ethanol, DMF | [1] |

| Storage Conditions | Powder: -20°C (long-term), 4°C (short-term). In Solvent: -80°C (months), -20°C (weeks). | [1][4] |

| Hazard Classifications | Acute Toxicity 4 (Oral); Eye Irritant 2; Skin Irritant 2; Specific Target Organ Toxicity SE 3 (Respiratory) | [4] |

| Signal Word | Warning | [4] |

Biological Context: TGR5 Signaling Pathway

Deoxycholic acid is a natural agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator in metabolic processes.[2] Activation of TGR5 by bile acids like deoxycholic acid initiates a signaling cascade that influences glucose homeostasis, energy expenditure, and inflammatory responses.[2][3] this compound, being chemically identical, is expected to elicit the same biological response.

Experimental Protocols

Deuterated standards like this compound are indispensable for accurate quantification in complex biological matrices, correcting for variability during sample preparation and analysis.[1][5]

Protocol: Quantification of Deoxycholic Acid in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for bile acid analysis and the use of deuterated internal standards.[4][5]

a. Materials and Reagents:

-

Deoxycholic acid (analyte) and this compound (internal standard, IS)

-

Blank human plasma (K₂EDTA)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Microcentrifuge tubes or 96-well plates

b. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Deoxycholic acid and this compound in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the Deoxycholic acid stock solution with methanol:water (1:1) to create calibration standards (e.g., 50 to 5000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 200 ng/mL.

c. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (calibrators, QCs, or unknown study samples) into microcentrifuge tubes.

-

Add 200 µL of the IS working solution in acetonitrile to each tube (except for blank matrix samples, to which 200 µL of acetonitrile is added).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials or a 96-well plate for analysis.

d. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm)[4]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute the analytes.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]

-

MRM Transitions:

-

Deoxycholic acid: m/z 391.3 → 345.3

-

This compound: m/z 397.3 → 351.3 (Note: Based on M+6 shift from native compound)

-

Protocol: General Procedure for NMR Analysis

a. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl₃) in an NMR tube.

-

Vortex briefly to ensure complete dissolution.

b. NMR Acquisition:

-

Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

-

For full structural confirmation, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed.

c. Expected Spectral Features:

-

¹H NMR: The spectrum will resemble that of Deoxycholic acid, but the proton signals corresponding to the 2, 4, and 11 positions will be absent.

-

¹³C NMR: The spectrum will be similar to Deoxycholic acid, but the signals for the deuterated carbons (C2, C4, C11) will be significantly attenuated and may appear as multiplets due to C-D coupling.

Experimental and Analytical Workflows

The use of deuterated standards is central to modern bioanalytical workflows, ensuring high precision and accuracy.

Workflow for Pharmacokinetic Studies

This diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.

Logical Relationship: Correction for Experimental Variability

This diagram explains the logic of how a deuterated internal standard corrects for variations during analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 7. nssresearchjournal.com [nssresearchjournal.com]

- 8. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Deoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated deoxycholic acid. Deoxycholic acid, a secondary bile acid, and its deuterated analogues are crucial tools in metabolic research, drug metabolism studies, and as internal standards for mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed purification protocols, and analytical methods for quality control, supported by quantitative data and procedural diagrams.

Synthesis of Deuterated Deoxycholic Acid

The synthesis of deuterated deoxycholic acid can be strategically achieved from the readily available primary bile acid, cholic acid. The overall process involves the selective oxidation of the 7-hydroxyl group of cholic acid to a ketone, followed by a catalytic reduction of the keto group using a deuterium (B1214612) source. This method allows for the specific incorporation of deuterium at the C7 position.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for deuterated deoxycholic acid.

Experimental Protocol: Synthesis

Step 1: Selective Oxidation of Cholic Acid to 7-keto-deoxycholic acid

This step involves the selective oxidation of the C7 hydroxyl group of cholic acid. While various oxidizing agents can be employed, pyridinium chlorochromate (PCC) is a suitable reagent for this transformation under controlled conditions.

-

Materials: Cholic acid, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Silica (B1680970) gel.

-

Procedure:

-

Dissolve cholic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be carefully calculated to be slightly in molar excess relative to the cholic acid to ensure complete conversion of the secondary alcohol at C7.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts and excess PCC.

-

Wash the silica gel pad with additional dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 7-keto-deoxycholic acid.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Step 2: Catalytic Deuteration of 7-keto-deoxycholic acid

The key deuteration step is the reduction of the 7-keto group to a hydroxyl group using a deuterium source. Catalytic deuteration with deuterium gas over a palladium catalyst is an effective method.

-

Materials: 7-keto-deoxycholic acid, 10% Palladium on carbon (Pd/C), Deuterium gas (D₂), Ethyl acetate (B1210297) or a similar solvent.

-

Procedure:

-

Dissolve the 7-keto-deoxycholic acid in a suitable solvent such as ethyl acetate in a high-pressure reaction vessel (autoclave).

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with an inert gas, followed by pressurizing with deuterium gas to the desired pressure (e.g., 50 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it under vigorous stirring for a prolonged period (e.g., 60 hours).

-

Monitor the reaction for the consumption of deuterium gas.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deuterated deoxycholic acid.

-

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference Analogy |

| Selective Oxidation | Cholic Acid | Pyridinium Chlorochromate (PCC) | 7-keto-deoxycholic acid | 80-90% | Oxidation of steroidal alcohols |

| Catalytic Deuteration | 7-keto-deoxycholic acid | 10% Pd/C, D₂ gas | Deuterated Deoxycholic Acid | >90% | Catalytic reduction of ketones |

Purification of Deuterated Deoxycholic Acid

High purity of the final product is essential, particularly for its use in sensitive analytical applications. Recrystallization is a highly effective method for purifying deoxycholic acid. A two-step recrystallization process can yield a product with purity exceeding 99%.[1]

A logical workflow for the purification process is as follows:

Caption: Two-step recrystallization workflow for high-purity deuterated deoxycholic acid.

Experimental Protocol: Purification

First Recrystallization

-

Materials: Crude deuterated deoxycholic acid, Methylene chloride, Methanol (B129727).

-

Procedure:

-

Dissolve the crude deuterated deoxycholic acid in a minimal amount of a mixture of methanol in methylene chloride (e.g., 2 mol% methanol in methylene chloride) at an elevated temperature (e.g., 35-37°C) to ensure complete dissolution.[1]

-

Slowly cool the solution to room temperature and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methylene chloride.

-

Dry the crystals under vacuum.

-

Second Recrystallization

-

Materials: Partially purified deuterated deoxycholic acid, Ethanol (B145695), Deionized water.

-

Procedure:

-

Dissolve the product from the first recrystallization in a mixture of deionized water in ethanol (e.g., 10% deionized water in ethanol) at an elevated temperature.[1]

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the final product under vacuum to a constant weight.

-

| Purification Step | Solvent System | Key Conditions | Expected Purity | Reference |

| First Recrystallization | Methanol in Methylene Chloride | Dissolution at 35-37°C, slow cooling | >98% | [1] |

| Second Recrystallization | Deionized Water in Ethanol | Elevated temperature dissolution, slow cooling | >99.5% | [1] |

Analytical Characterization

Thorough analytical characterization is critical to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated deoxycholic acid. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic enrichment of deuterated compounds. Due to the low volatility of bile acids, derivatization is necessary prior to GC-MS analysis.

Derivatization Protocol (Methylation followed by Trimethylsilylation)

-

Materials: Deuterated deoxycholic acid, Methanolic HCl (for methylation), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation).

-

Procedure:

-

Methylation: Treat a dried sample of the deuterated deoxycholic acid with methanolic HCl and heat to convert the carboxylic acid to its methyl ester.

-

Silylation: After removing the methylation reagent, treat the sample with BSTFA + 1% TMCS and heat to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

The resulting derivatized sample is then ready for GC-MS analysis.

-

GC-MS Analysis

-

Column: A non-polar capillary column (e.g., Rxi-5ms) is suitable for the separation of bile acid derivatives.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the molecular ion and fragmentation patterns, confirming the structure. For quantitative analysis of isotopic enrichment, selected ion monitoring (SIM) of the molecular ion cluster is performed. The relative intensities of the ions corresponding to the unlabeled, singly deuterated, doubly deuterated, etc., species are used to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the position of deuterium labeling and the overall structure of the molecule. Both ¹H NMR and ²H NMR can be utilized.

-

¹H NMR: In the ¹H NMR spectrum of the deuterated deoxycholic acid, the signal corresponding to the proton at the C7 position should be significantly diminished or absent, confirming successful deuteration at this site.

-

²H NMR: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium nucleus at the C7 position, providing direct evidence of the isotopic label.

| Analytical Technique | Purpose | Sample Preparation | Key Information Obtained |

| GC-MS | Purity and Isotopic Enrichment | Derivatization (Methylation and Silylation) | Chemical purity, percentage of deuteration, identification of impurities. |

| ¹H NMR | Structural Confirmation and Position of Labeling | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Absence of proton signal at the deuterated position. |

| ²H NMR | Direct Detection of Deuterium | Dissolution in a non-deuterated solvent | Presence of a deuterium signal at the specific labeled position. |

By following the synthetic, purification, and analytical procedures outlined in this guide, researchers can confidently prepare and characterize high-quality deuterated deoxycholic acid for a wide range of scientific applications.

References

Deoxycholic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. This guide is intended to be a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer, or as an internal standard in analytical methodologies.

Core Physical and Chemical Properties

Deuterium-labeled deoxycholic acid (this compound) is a stable, non-radioactive isotopologue of deoxycholic acid. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of six deuterium (B1214612) atoms. This property makes it an ideal internal standard for mass spectrometry-based quantification of endogenous deoxycholic acid.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄D₆O₄ | [1] |

| Molecular Weight | 398.61 g/mol | [1] |

| CAS Number | 2483832-09-1 | [2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Chemical Purity | ≥98% | [2] |

| Isotopic Purity | ≥98 atom % D | |

| Melting Point | 171-178 °C (for non-deuterated form) | [4][5] |

| Storage Temperature | -20°C or Room Temperature (protect from light and moisture) | [6] |

Note: The melting point for this compound is not explicitly reported in the available literature but is expected to be very similar to the non-deuterated form. A boiling point is not typically reported as bile acids tend to decompose at high temperatures.

Solubility

This compound exhibits solubility characteristics comparable to deoxycholic acid.

| Solvent | Solubility | Reference |

| Alcohol (Ethanol) | Soluble | [7] |

| Acetic Acid | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Aqueous Buffers | Sparingly soluble | [6] |

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization and analysis of this compound. These are based on established methods for bile acids and deuterated compounds. Researchers should adapt these protocols based on their specific experimental requirements and available instrumentation.

Synthesis of this compound

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

As the temperature approaches the expected melting point (based on the non-deuterated form), reduce the heating rate to 1-2 °C/min to ensure accurate determination.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the identity and isotopic purity of this compound.

Sample Preparation Protocol:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).[10]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube and label it appropriately.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum will confirm the isotopic labeling.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is the primary technique for the quantitative analysis of this compound, often used as an internal standard.

LC-MS/MS Protocol Outline:

-

Sample Preparation: Perform a protein precipitation of the biological matrix (e.g., plasma) using a cold organic solvent like acetonitrile (B52724) containing a known concentration of this compound as the internal standard.[12]

-

Chromatographic Separation: Separate the bile acids using a C18 reversed-phase column with a gradient elution of mobile phases typically consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both deoxycholic acid and this compound. For deoxycholic acid, a common transition is m/z 391.2 → 345.2, and for Deoxycholic acid-d4 (a similar internal standard), the transition is m/z 395.2 → 349.2.[2] The transitions for this compound would be expected at a higher m/z value.

Signaling Pathways of Deoxycholic Acid

Deoxycholic acid is not merely a digestive aid but also a signaling molecule that interacts with various cellular receptors and pathways. As this compound is chemically and biologically equivalent to its non-deuterated form, it is expected to engage in the same signaling cascades. The diagrams below illustrate key signaling pathways influenced by deoxycholic acid.

Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activation by Deoxycholic Acid.

Caption: TGR5-Mediated Signaling Cascade Initiated by Deoxycholic Acid.

Conclusion

This compound is an indispensable tool for researchers studying the multifaceted roles of bile acids in health and disease. Its stability, purity, and distinct mass make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. This guide provides a foundational understanding of its properties and the experimental methodologies for its use, empowering researchers to conduct robust and reproducible studies in the field of metabolomics and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Deoxycholic Acid [sorachim.com]

- 5. 83-44-3 CAS MSDS (Deoxycholic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. agilent.com [agilent.com]

Deoxycholic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. This document furnishes essential technical data, detailed experimental protocols for its application as an internal standard in mass spectrometry, and a review of the key signaling pathways influenced by its non-deuterated counterpart.

Core Technical Data

Quantitative information for this compound is summarized below, providing a quick reference for laboratory use.

| Parameter | Value | Reference(s) |

| CAS Number | 2483832-09-1 | [1][2][3] |

| Molecular Weight | 398.61 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₄H₃₄D₆O₄ | [1][2] |

Application in Quantitative Analysis: Experimental Protocol

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of deoxycholic acid and other bile acids in biological matrices. Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass-to-charge ratio (m/z) that allows for its differentiation and accurate measurement.

Protocol: Quantification of Bile Acids in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a standard procedure for the extraction and analysis of bile acids from human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 250 µL of human plasma (collected with EDTA), add 900 µL of acetonitrile. This solution should contain this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a 50:50 (v/v) solution of methanol (B129727) and water.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of bile acids.

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids. For example:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Deoxycholic acid: m/z 391.3 → 347.3

-

This compound: m/z 397.3 → 353.3

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum signal intensity.

4. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (deoxycholic acid) to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

-

Determine the concentration of deoxycholic acid in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways of Deoxycholic Acid

Deoxycholic acid (DCA), the non-deuterated form of the subject compound, is a biologically active molecule known to modulate several critical signaling pathways. This compound serves as an invaluable tool for studying the pharmacokinetics and metabolic fate of DCA as it engages with these pathways.

Wnt/β-catenin Signaling Pathway

DCA has been shown to activate the Wnt/β-catenin signaling pathway, which is centrally involved in cell proliferation, differentiation, and tumorigenesis.

Membrane Perturbation and EGFR Signaling

DCA can physically perturb the plasma membrane, leading to the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades, which can influence cell survival and proliferation.

Conclusion

This compound is an essential tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its role as an internal standard enables the accurate and precise quantification of endogenous bile acids, facilitating a deeper understanding of their physiological and pathological roles. The detailed protocol and pathway diagrams provided in this guide serve as a valuable resource for the design and execution of experiments involving this important deuterated compound.

References

- 1. LC/MS Analysis of Bile Acids and Their Conjugates on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 2. Improvement of a sample preparation method assisted by sodium deoxycholate for mass-spectrometry-based shotgun membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Deoxycholic Acid-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Deoxycholic acid-d6 in common organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-established solubility profile of its non-deuterated counterpart, Deoxycholic acid (DCA). The minor structural modification from deuterium (B1214612) labeling is generally considered to have a negligible impact on solubility in organic solvents. This guide presents quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Data Presentation: Solubility of Deoxycholic Acid

The following table summarizes the approximate solubility of Deoxycholic acid in various organic solvents. These values are provided as a strong proxy for the solubility of this compound.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | ~30[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~20[1] |

| Ethanol | C₂H₅OH | ~20[1] |

| Acetic Acid | CH₃COOH | Soluble[2] |

| Alcohol | R-OH | Soluble[2] |

Note: Deoxycholic acid is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[1]

Experimental Protocols: Determining Solubility

The following are generalized yet detailed methodologies for determining the solubility of a compound such as this compound. These protocols are based on standard laboratory procedures.

Method 1: Visual Assessment of Solubility (Saturated Solution)

This method provides a rapid, semi-quantitative assessment of solubility.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, Ethanol)

-

Vortex mixer

-

Calibrated micropipettes

-

Small, clear glass vials (e.g., 1.5 mL)

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 100 µL) to the vial.

-

Mixing: Vigorously mix the solution using a vortex mixer for at least 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Incremental Solvent Addition: If the solid has completely dissolved, add another known weight of this compound and repeat the mixing and observation steps. If undissolved solid remains, incrementally add more of the solvent (e.g., in 10 µL aliquots), vortexing after each addition, until the solid is fully dissolved.

-

Calculation: The solubility is calculated based on the total mass of the compound dissolved in the final volume of the solvent.

Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This method offers a precise, quantitative determination of solubility.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of methanol (B129727) and an appropriate buffer)

-

Syringe filters (e.g., 0.22 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution: Prepare a supersaturated solution of this compound in the chosen organic solvent by adding an excess amount of the compound to a known volume of the solvent.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the supernatant through a syringe filter to remove any undissolved solid. This step is critical to prevent clogging of the HPLC system.

-

Dilution: Accurately dilute a known volume of the clear, filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

Solubility Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Deoxycholic Acid-d6: A Technical Deep Dive into its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycholic acid (DCA), a secondary bile acid, is a well-established cytolytic agent utilized for the localized reduction of adipose tissue. Its deuterated analogue, deoxycholic acid-d6 (DCA-d6), is primarily employed as an internal standard in analytical chemistry. However, the introduction of deuterium (B1214612) atoms has the potential to alter its metabolic fate and, consequently, its biological activity through the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the established mechanism of action of deoxycholic acid and explores the potential implications of deuteration, offering a scientific framework for researchers and drug development professionals. While direct experimental data on the biological mechanism of DCA-d6 is scarce, this document synthesizes the known principles of DCA's action with the theoretical and observed effects of deuteration on pharmacokinetics to provide a reasoned analysis.

The Core Mechanism of Action of Deoxycholic Acid

Deoxycholic acid's primary mechanism of action in a therapeutic context is non-specific cytolysis, leading to the destruction of cell membranes, particularly those of adipocytes.[1][2][3] This detergent-like property is harnessed for the aesthetic reduction of submental fat.[1][3] Beyond this primary function, as a naturally occurring bile acid, DCA is involved in the emulsification and absorption of dietary fats and acts as a signaling molecule, interacting with various cellular pathways.[2][4]

Adipocytolysis: The Primary Therapeutic Action

When injected into subcutaneous adipose tissue, deoxycholic acid disrupts the integrity of adipocyte cell membranes.[1][2] This leads to cell lysis and the release of cellular contents, triggering a localized inflammatory response.[1] Macrophages are subsequently recruited to the site to clear the cellular debris and lipids.[1] This process ultimately results in a reduction of localized fat deposits.[3]

Signaling Pathways Modulated by Deoxycholic Acid

Deoxycholic acid is not merely a passive detergent but an active signaling molecule that can influence a variety of cellular processes. Its interactions with specific receptors and pathways are critical to understanding its broader biological effects.

-

Farnesoid X Receptor (FXR) and G-protein Coupled Bile Acid Receptor 1 (TGR5): As a bile acid, DCA can bind to and activate nuclear receptors like FXR and cell surface receptors like TGR5.[5] TGR5 activation has been linked to the stimulation of brown adipose tissue (BAT) thermogenic activity.[6]

-

Wnt/β-catenin Pathway: In the context of colorectal cancer, DCA has been shown to activate the Wnt/β-catenin signaling pathway, which can promote tumorigenesis.

-

IL-6/STAT3 Pathway: Studies have indicated that DCA can upregulate the expression of reprogramming factors through the IL-6/STAT3 signaling pathway in esophageal adenocarcinoma cells.

-

NAPE-PLD Activation: Deoxycholic acid can bind to and activate the membrane enzyme N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), which is involved in the synthesis of bioactive lipid signaling molecules like anandamide.[7]

This compound: The Impact of Deuteration

The most commonly available form of deuterated deoxycholic acid is Deoxycholic-2,2,4,4,11,11-d6 acid .[6][7] The six deuterium atoms are located on the steroid nucleus. The introduction of these heavier isotopes of hydrogen can potentially alter the molecule's behavior in biological systems, primarily through the kinetic isotope effect.

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[8] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[8] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.[8][9] This effect is particularly relevant for metabolic reactions catalyzed by enzymes, such as the cytochrome P450 (CYP) family.[2][9]

Metabolism of Deoxycholic Acid and the Potential Role of KIE

The metabolism of deoxycholic acid is a key factor in its overall biological effect and clearance. While it is stated that DCA is not metabolized to a significant extent under normal conditions,[5] studies have shown that it can be hydroxylated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7, at the 1β-position.

The deuteration in Deoxycholic-2,2,4,4,11,11-d6 acid does not occur at the known primary site of metabolism (1β-position). However, the presence of deuterium at positions 2, 4, and 11 could potentially influence its metabolism through a few mechanisms:

-

Secondary Kinetic Isotope Effects: While the C-D bonds are not directly broken during 1β-hydroxylation, their presence could exert a secondary KIE, subtly altering the rate of metabolism. The magnitude of such an effect is generally smaller than a primary KIE.

-

Alternative Metabolic Pathways: Deuteration at one site can sometimes lead to "metabolic switching," where the molecule is metabolized at alternative, non-deuterated sites. It is conceivable that if metabolism at or near positions 2, 4, or 11 occurs, it would be slowed in DCA-d6. However, significant metabolism at these specific positions for DCA has not been prominently reported.

Given the available information, the primary cytolytic mechanism of action of Deoxycholic-2,2,4,4,11,11-d6 acid is expected to be identical to that of non-deuterated deoxycholic acid, as this is a physicochemical process of membrane disruption rather than an enzymatic one. The key difference is likely to lie in its metabolic profile. A reduced rate of metabolism could lead to a longer half-life and prolonged tissue exposure, which could theoretically enhance its therapeutic effect or alter its side-effect profile. However, without direct comparative studies, this remains a well-founded hypothesis rather than an established fact. The primary and validated application of DCA-d6 remains as a stable isotope-labeled internal standard for accurate quantification of DCA in biological matrices.

Quantitative Data

Currently, there is a lack of publicly available quantitative data directly comparing the biological activity (e.g., IC50 for cytotoxicity, receptor binding affinities) of deoxycholic acid and this compound. The primary quantitative use of DCA-d6 is in mass spectrometry-based assays to determine the concentration of endogenous or administered DCA.

Experimental Protocols

As there are no specific published studies detailing the investigation of the mechanism of action of this compound, the following are representative experimental protocols used to study the effects of non-deuterated deoxycholic acid. These protocols can be adapted for comparative studies with DCA-d6.

Adipocyte Viability Assay

Objective: To determine the cytotoxic effect of deoxycholic acid on adipocytes.

Methodology:

-

Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1 differentiated into adipocytes) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of deoxycholic acid (and in a comparative study, this compound) for a specified period (e.g., 1, 4, or 24 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is lost).

Western Blot Analysis for Signaling Pathway Activation

Objective: To investigate the effect of deoxycholic acid on the activation of specific signaling proteins.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., colorectal cancer cells for Wnt/β-catenin pathway analysis) and treat with deoxycholic acid or this compound.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., β-catenin, STAT3).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein activation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for studying adipocytolysis.

Caption: Key signaling pathways modulated by deoxycholic acid.

Caption: The kinetic isotope effect on DCA metabolism.

Conclusion

The mechanism of action of this compound in biological systems is predicated on the well-established activities of its non-deuterated counterpart. The primary, therapeutically relevant action is adipocytolysis through membrane disruption. Concurrently, it engages with a network of signaling pathways, influencing cellular processes from metabolism to proliferation. The defining characteristic of DCA-d6 is the potential for an altered pharmacokinetic profile due to the kinetic isotope effect, which may slow its metabolism if the deuterated positions are subject to enzymatic modification. While this suggests the possibility of a modified duration of action or side-effect profile, the current body of scientific literature does not provide direct evidence to support a fundamentally different biological mechanism. Therefore, the principal application of this compound remains as a highly valuable tool in analytical research, enabling precise quantification of deoxycholic acid in complex biological samples. Further comparative studies are warranted to fully elucidate the subtle yet potentially significant biological differences between deoxycholic acid and its deuterated analogue.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000626) [hmdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deoxycholic Acid-[D6] [chemicalbook.com]

- 6. Deoxycholic-2,2,4,4,11,11-d6 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]

- 7. Deoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9546-0.01 [isotope.com]

- 8. Synthesis and biological activity of novel deoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Deoxycholic Acid-d6: A Technical Guide on Isotopic Abundance and Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of deoxycholic acid-d6, with a primary focus on its natural abundance and its critical role in modern biomedical research. A key finding of this guide is that This compound is not a naturally occurring molecule in any detectable quantity. The natural isotopic abundance of deuterium (B1214612) (²H) is exceedingly low, making the spontaneous formation of a deoxycholic acid molecule containing six deuterium atoms statistically insignificant.

However, synthetically produced this compound is an indispensable tool in quantitative bioanalysis, particularly in mass spectrometry-based methods. Its near-identical chemical and physical properties to endogenous deoxycholic acid, combined with its distinct mass, make it the gold standard for use as an internal standard. This guide provides an in-depth overview of the principles behind the use of deuterated standards, detailed experimental protocols for the quantification of deoxycholic acid in biological matrices, and a summary of reported concentrations of the natural analyte in human samples. Furthermore, it visualizes the key signaling pathways influenced by deoxycholic acid, offering a comprehensive resource for researchers in the field.

The Question of Natural Abundance: An Isotopic Perspective

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus. In contrast, the far more common hydrogen isotope, protium (B1232500) (¹H), has only a proton. The natural abundance of deuterium is approximately 0.0156% on Earth, meaning there is about one deuterium atom for every 6,420 hydrogen atoms[1][2].

Deoxycholic acid (C₂₄H₄₀O₄) is a secondary bile acid with 40 hydrogen atoms. The probability of a single hydrogen position being occupied by a deuterium atom is roughly 1 in 6,420. The probability of six specific hydrogen atoms in a single molecule being deuterium is infinitesimally small, rendering the natural occurrence of this compound virtually nonexistent. Therefore, any this compound utilized in a research or clinical setting is of synthetic origin.

This compound as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for accurate and precise quantification. The IS is a compound of known concentration added to a sample, which helps to correct for variations during sample preparation, injection, and ionization.

Deuterated compounds, such as this compound, are considered the ideal internal standards for several reasons[3][4]:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

-

Mass Distinction: Despite its chemical similarity, the increased mass of the deuterated standard allows it to be distinguished from the endogenous analyte by the mass spectrometer.

-

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the deuterated internal standard, variations in the analytical process can be effectively compensated for, leading to highly reliable quantitative data.

Quantification of Endogenous Deoxycholic Acid: Experimental Protocols

The use of a deuterated internal standard like this compound is central to the accurate measurement of endogenous deoxycholic acid in biological samples such as plasma, serum, and feces. Below is a generalized experimental protocol based on common ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like bile acids from plasma or serum.

-

Sample Aliquoting: Pipette a precise volume (e.g., 100 µL) of the biological sample (plasma, serum) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound stock solution to the sample.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) containing 0.1% formic acid, to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve good separation of deoxycholic acid from other bile acids and matrix components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored for both deoxycholic acid and its deuterated internal standard. This highly selective detection method minimizes interferences from other molecules in the matrix.

The following diagram illustrates a typical workflow for the quantification of deoxycholic acid using a deuterated internal standard.

Concentrations of Deoxycholic Acid in Human Biological Samples

The following tables summarize the concentrations of endogenous deoxycholic acid reported in various human biological matrices. These values were determined using mass spectrometry methods, often employing deuterated internal standards for accurate quantification.

Table 1: Deoxycholic Acid Concentrations in Human Serum/Plasma

| Population | Matrix | Deoxycholic Acid Concentration (µmol/L) | Reference |

| Men with colorectal adenomas | Serum | 1.70 ± 0.59 | [5] |

| Male controls | Serum | 1.16 ± 0.39 | [5] |

| Combined sexes with colorectal adenomas | Serum | 1.47 ± 0.78 | [5] |

| Combined sexes controls | Serum | 1.08 ± 0.39 | [5] |

| Urolithiasis patients | Plasma | Related to fecal water concentration | [6] |

Table 2: Deoxycholic Acid Concentrations in Human Feces

| Population | Matrix | Deoxycholic Acid Concentration | Reference |

| Patients with Primary Sclerosing Cholangitis (PSC) | Feces | 3,684 ± 2,845 pmol/mg | [7] |

| Healthy controls | Feces | 7,512 ± 3,684 pmol/mg | [7] |

| Patients with Drug-Induced Liver Injury (DILI) | Feces | Decreased compared to controls | [8] |

Deoxycholic Acid Signaling Pathways

Deoxycholic acid is not merely a byproduct of cholesterol metabolism; it is also a signaling molecule that can influence various cellular processes. One of the most studied pathways affected by deoxycholic acid is the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation and cancer development, particularly colorectal cancer[9][10][11][12].

Activation of the Wnt/β-catenin Pathway

In the context of colorectal cancer, deoxycholic acid has been shown to activate the Wnt/β-catenin signaling pathway. This can lead to increased cell proliferation and invasiveness[9][10]. The proposed mechanism involves the tyrosine phosphorylation of β-catenin, which leads to its stabilization and translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes such as c-Myc and cyclin D1, which promote cell growth[10][13].

The following diagram illustrates the activation of the Wnt/β-catenin signaling pathway by deoxycholic acid.

Conclusion

While this compound is not found in nature, its synthetic counterpart is a cornerstone of modern quantitative bioanalysis. Its use as an internal standard in mass spectrometry has enabled researchers to accurately measure the concentrations of endogenous deoxycholic acid in a variety of biological matrices, providing valuable insights into its role in health and disease. Understanding the signaling pathways modulated by deoxycholic acid, such as the Wnt/β-catenin pathway, is crucial for elucidating its role in conditions like colorectal cancer. This technical guide provides a comprehensive overview for researchers and drug development professionals, clarifying the non-existent natural abundance of this compound and highlighting its essential application in advancing scientific knowledge.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. qlarivia.com [qlarivia.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Increased serum deoxycholic acid levels in men with colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma deoxycholic acid is related to deoxycholic acid in faecal water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fecal deoxycholic acid associates with diet, intestinal microbes, and total bilirubin in primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated Analysis of Serum and Fecal Metabolites Reveals the Role of Bile Acid Metabolism in Drug-induced Liver Injury: Implications for Diagnostic and Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 12. Colorectal cancer - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Deoxycholic Acid-d6: A Technical Guide to Commercial Sources, Availability, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of Deoxycholic acid-d6 (DCA-d6), a deuterated analog of the secondary bile acid, Deoxycholic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DCA-d6 in their studies.

Commercial Sources and Availability

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The products are typically offered with high chemical and isotopic purity, suitable for demanding analytical applications. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number (Example) | Chemical Purity | Isotopic Purity (atom % D) | Available Formats | Storage Temperature |

| Sigma-Aldrich | Deoxycholic-2,2,4,4,11,11-d6 acid | 809675 | ≥98% (CP) | ≥98 | Powder | -20°C |

| Cambridge Isotope Laboratories, Inc. | Deoxycholic acid (2,2,4,4,11,11-D₆, 98%) | DLM-9546 | 98% | Not specified, implied high | Neat solid, Solution in methanol (B129727) | Room temperature (solution), Not specified (solid) |

| MedChemExpress | This compound | HY-N0593S2 | >98% | Not specified, implied high | Solid | Powder: -20°C (3 years) |

| Toronto Research Chemicals | Deoxycholic Acid-d5 | Not specified | Not specified | Not specified | Solid | Not specified |

| Cayman Chemical | Deoxycholic Acid-d4 | Not specified | ≥98% | Not specified | Solid | -20°C |

Note: Product specifications, such as catalog numbers and pricing, are subject to change. It is recommended to consult the respective supplier's website for the most current information. Certificates of Analysis (CoA) with lot-specific purity and isotopic enrichment data are typically available from the suppliers upon request or on their websites.[1][2]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of deoxycholic acid and other bile acids in biological matrices by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical identity to the endogenous analyte, while its mass shift allows for clear differentiation in MS analysis. This is crucial for accurate quantification in complex samples such as plasma, serum, feces, and tissue homogenates.

Experimental Protocols: Quantification of Bile Acids using this compound as an Internal Standard

The following is a representative protocol for the analysis of bile acids in human serum, synthesized from methodologies reported in peer-reviewed literature.

Materials and Reagents

-

This compound (from a reputable commercial source)

-

Reference standards for all bile acids to be quantified

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human serum samples

-

96-well plates

-

Centrifuge

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw frozen serum samples on ice.

-

Prepare Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.

-

Protein Precipitation:

-

To 50 µL of serum in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 140 µL of ice-cold methanol.

-

Vortex for 30 seconds to precipitate proteins.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the bile acids.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the parent and product ions of each bile acid and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Deoxycholic acid | 391.3 | 345.3 |

| This compound | 397.3 | 351.3 |

| Cholic acid | 407.3 | 341.3 |

| Chenodeoxycholic acid | 391.3 | 391.3 |

| Lithocholic acid | 375.3 | 375.3 |

| Glycodeoxycholic acid | 448.3 | 74.0 |

| Taurodeoxycholic acid | 498.3 | 80.0 |

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

Data Analysis

The concentration of each bile acid in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve generated using known concentrations of the bile acid standards.

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental Workflow for Bile Acid Analysis using DCA-d6

Deoxycholic Acid Signaling Pathways

Deoxycholic acid is a known signaling molecule that can activate several receptors, including the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR).[3][4][5][6][7]

Caption: Figure 2: Simplified Deoxycholic Acid Signaling through TGR5 and FXR

References

- 1. Deoxycholic-2,2,4,4,11,11-d6 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]

- 2. Deoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9546-C [isotope.com]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid-d6: A Comprehensive Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the Certificate of Analysis (CoA) for Deoxycholic acid-d6, a deuterated stable isotope-labeled compound. Understanding the CoA is critical for ensuring the quality, identity, and purity of this material, which is essential for its use in various research and development applications, including as an internal standard in quantitative mass spectrometry-based assays.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1][2] It is a critical document for ensuring the traceability, reproducibility, and reliability of experimental results.[3] For a deuterated standard like this compound, the CoA provides essential data on its identity, chemical purity, and isotopic enrichment.

Quantitative Data Summary

The following table summarizes the typical analytical tests, methodologies, and specifications presented in a Certificate of Analysis for this compound.

| Test | Method | Specification | Example Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Identity | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms | |

| Chemical Purity | HPLC with Charged Aerosol Detection (CAD) | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98.0% | 99.6% |

| Isotopic Enrichment | Mass Spectrometry (MS) | Report Value | d6 > 99% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound by comparing its ¹H NMR spectrum to the known spectrum of Deoxycholic acid. The presence and integration of signals, as well as the reduction in signal intensity at the deuterated positions, confirm the identity and labeling pattern.

Methodology:

-

Sample Preparation: A precisely weighed sample (5-10 mg) of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4 or Chloroform-d) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, signal multiplicities, and integrations of the resulting spectrum are compared with a reference spectrum of non-deuterated Deoxycholic acid. A significant reduction in the signal integrals corresponding to the deuterated positions confirms the isotopic labeling.

Chemical Purity Determination by HPLC-CAD

Objective: To determine the chemical purity of the this compound lot by separating it from any non-deuterated and other related impurities using High-Performance Liquid Chromatography with Charged Aerosol Detection.[4][5]

Methodology:

-

Sample and Standard Preparation:

-

A stock solution of this compound is prepared by dissolving a known amount of the substance in a suitable diluent (e.g., 80:20 v/v methanol (B129727)/water) to a concentration of 1 mg/mL.[5]

-

Working solutions for the calibration curve are prepared by serial dilution of the stock solution.[5]

-

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient is run to separate Deoxycholic acid from its impurities (e.g., starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Data Analysis: The peak area of this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the area percent purity.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Objective: To confirm the molecular weight of this compound and to determine the isotopic distribution and enrichment of the deuterated species.[6]

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.[7]

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system.

-

A full scan mass spectrum is acquired in the appropriate mass range to observe the molecular ion of this compound.

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound.

-

The isotopic distribution of the molecular ion cluster is examined. The relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, d5, and d6 species are measured.

-

The isotopic purity is calculated based on the relative abundance of the target deuterated species (d6) compared to the sum of all isotopologues.[7]

-

The isotopic enrichment is determined by the percentage of the d6 isotopologue in the cluster.

-

Conclusion

The Certificate of Analysis for this compound is a vital document that provides comprehensive data on the identity, purity, and isotopic enrichment of the material. A thorough understanding of the presented data and the underlying analytical methodologies is crucial for researchers and scientists to ensure the quality and reliability of their work. This guide serves as a technical resource for interpreting the CoA and understanding the rigorous testing that these standards undergo.

References

- 1. Certificate of analysis - Wikipedia [en.wikipedia.org]

- 2. artsyltech.com [artsyltech.com]

- 3. purelifepeptides.com [purelifepeptides.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Critical Role of Isotopic Purity in Deoxycholic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the isotopic purity of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. High isotopic purity is paramount for its application as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. This guide will delve into the methods for determining isotopic purity, its impact on experimental accuracy, detailed experimental protocols for its use, and the biological signaling pathways of its non-deuterated counterpart.

Understanding Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium (B1214612). The isotopic purity of such a standard is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms at specific labeled positions. However, it is practically impossible to achieve 100% isotopic purity during synthesis. Consequently, a batch of this compound will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing five, four, or fewer deuterium atoms).

The importance of high isotopic purity in a deuterated internal standard cannot be overstated. In quantitative mass spectrometry-based assays, the deuterated standard is added to a sample at a known concentration to correct for variations in sample preparation and instrument response. If the isotopic purity is low, or if the distribution of isotopologues is not well-characterized, it can lead to inaccurate quantification of the target analyte.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound typically guarantee a high isotopic purity, often greater than or equal to 98 atom % D.[1][2] This value represents the percentage of deuterium enrichment at the specified labeled positions. The actual distribution of isotopologues in a given batch can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

Below is a representative table summarizing the expected isotopic distribution for a batch of this compound with a stated isotopic purity of ≥98 atom % D. The relative abundance of each isotopologue is crucial for accurate quantification, as the less-deuterated species can contribute to the signal of the analyte, leading to an overestimation.

| Isotopologue | Number of Deuterium Atoms | Expected Relative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | ~5.0 |

| d5 | 5 | ~15.0 |

| d6 | 6 | > 75.0 |

Note: This table presents a theoretical distribution and the actual values may vary between different batches and suppliers. It is crucial to refer to the certificate of analysis for the specific lot of the internal standard being used.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous deoxycholic acid in biological matrices such as plasma, serum, and tissue. Below is a detailed methodology for a typical LC-MS/MS workflow.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of deoxycholic acid from human plasma or serum.

-

Thaw Samples : Thaw plasma or serum samples on ice.

-

Aliquoting : Aliquot 50 µL of the sample into a microcentrifuge tube.[5]

-

Internal Standard Spiking : Add 50 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration and instrument sensitivity) to each sample, calibrator, and quality control sample.[5]

-

Protein Precipitation : Add 800 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.[5]

-

Vortexing : Vortex the tubes for 10 minutes to ensure thorough mixing and precipitation.

-

Centrifugation : Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol (B129727) in water).[5]

-

Final Centrifugation : Centrifuge the reconstituted samples at 16,000 x g for 5 minutes to remove any remaining particulate matter.

-

Transfer to Vials : Transfer the final supernatant to LC-MS vials for analysis.